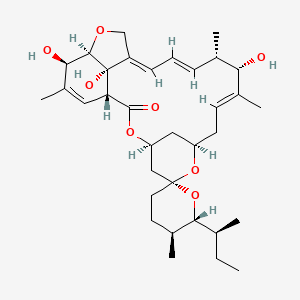

22,23-Dihydroavermectin B1a aglycon

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

22,23-Dihydroavermectin B1a aglycon: is a macrocyclic lactone derived from avermectin B1a, where the double bond in the spirocyclic ring system has been reduced to a single bond . It is a major component of ivermectin, a broad-spectrum antiparasitic agent . This compound has garnered significant attention due to its potent biological activities and its role in the development of ivermectin, which has been widely used in veterinary and human medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 22,23-Dihydroavermectin B1a aglycon involves the selective catalytic hydrogenation of the cis-22,23-double bond of avermectin B1a.

Industrial Production Methods: Industrial production of this compound is closely tied to the production of ivermectin. The process involves the fermentation of Streptomyces avermitilis to produce avermectin, followed by chemical modification to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions: 22,23-Dihydroavermectin B1a aglycon undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: The reduction of the double bond in the spirocyclic ring system is a key step in its synthesis.

Substitution: Functional groups in the molecule can be substituted to create derivatives with different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Biology: In biological research, this compound is studied for its interactions with biological macromolecules and its effects on cellular processes .

Medicine: The most notable application is in the development of ivermectin, which is used to treat a variety of parasitic infections in humans and animals . It has shown promise as an antibacterial, antiviral, and anti-cancer agent .

Industry: In the agricultural industry, 22,23-Dihydroavermectin B1a aglycon derivatives are used as pesticides and antiparasitic agents .

Mecanismo De Acción

22,23-Dihydroavermectin B1a aglycon exerts its effects primarily by binding to glutamate-gated chloride channels in the nervous system of parasites . This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite . Additionally, it may interact with other molecular targets, contributing to its broad-spectrum antiparasitic activity .

Comparación Con Compuestos Similares

Avermectin B1a: The parent compound from which 22,23-Dihydroavermectin B1a aglycon is derived.

22,23-Dihydroavermectin B1b: Another component of ivermectin, differing slightly in structure from 22,23-Dihydroavermectin B1a.

Milbemycin: A related macrocyclic lactone with similar antiparasitic properties.

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activity and make it a crucial component of ivermectin . Its ability to bind selectively to glutamate-gated chloride channels sets it apart from other similar compounds .

Propiedades

Número CAS |

123997-59-1; 73162-95-5 |

|---|---|

Fórmula molecular |

C34H50O8 |

Peso molecular |

586.766 |

Nombre IUPAC |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |

Clave InChI |

XOCXXEYUGYTCNG-AOIHNFKZSA-N |

SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2661698.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2661700.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2661708.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)